![molecular formula C20H17FN2O3S2 B2684773 4-((4-fluorophenyl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide CAS No. 922895-90-7](/img/structure/B2684773.png)
4-((4-fluorophenyl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-fluorophenyl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenylsulfonyl group attached to a butanamide moiety, which is further linked to an indeno[1,2-d]thiazol-2-yl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenylsulfonyl group. One common approach is to react 4-fluorophenylsulfonyl chloride with a suitable amine under controlled conditions to form the desired sulfonyl amide intermediate
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorophenylsulfonyl group can be oxidized under specific conditions to form sulfonyl oxide derivatives.
Reduction: : Reduction reactions can be performed to convert the sulfonyl group to sulfide derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonyl or amide groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile and desired product.
Major Products Formed
Oxidation: : Sulfonyl oxide derivatives.
Reduction: : Sulfide derivatives.
Substitution: : Various amides, sulfonamides, and thioamides.
科学的研究の応用
This compound has shown promise in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its unique structure may be useful in studying biological processes and interactions with biomolecules.
Industry: : Use in the development of advanced materials and catalysts.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenylsulfonyl group may engage in hydrogen bonding and other non-covalent interactions, while the amide and thiazole moieties can participate in various biochemical processes. The exact mechanism would depend on the specific application and biological system being studied.
類似化合物との比較
This compound is unique due to its combination of fluorophenylsulfonyl, amide, and thiazole groups. Similar compounds may include other fluorophenylsulfonyl derivatives, amides, and thiazoles, but the specific arrangement and functional groups in this compound set it apart. Examples of similar compounds include:
4-((4-fluorophenyl)sulfonyl)morpholine
4-Fluorobiphenyl-4-sulfonyl chloride
Bis(4-fluorophenyl)sulfone
特性
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S2/c21-14-7-9-15(10-8-14)28(25,26)11-3-6-18(24)22-20-23-19-16-5-2-1-4-13(16)12-17(19)27-20/h1-2,4-5,7-10H,3,6,11-12H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEDKRORJJSQOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2684692.png)
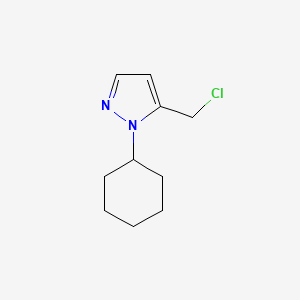
![Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2684697.png)
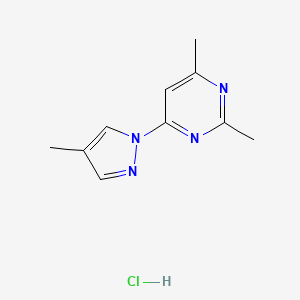
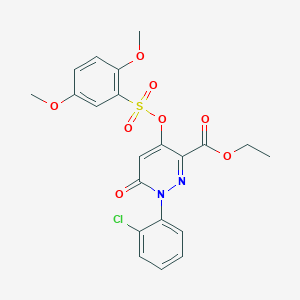

![2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2684702.png)

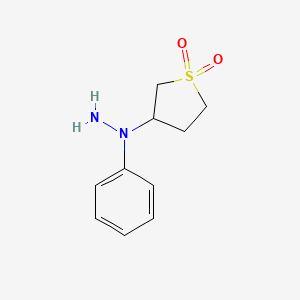
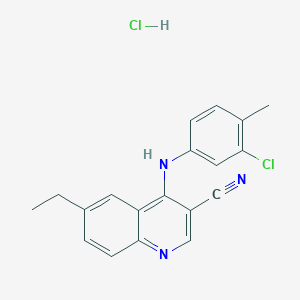
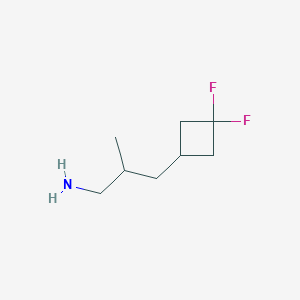
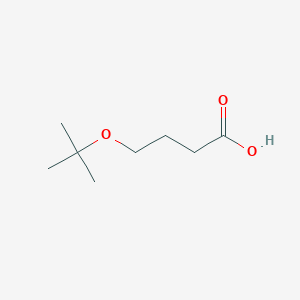
![N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2684713.png)
